Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid
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Overview
Description
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C10H30N8O4S and a molecular weight of 358.46 g/mol . It is classified as a guanidine derivative, characterized by the presence of the guanidine functional group (-C(=NH)(NH2)2). This compound is primarily used for research purposes and has found applications in various fields of scientific research.
Preparation Methods
The synthesis of Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid involves multiple steps. The synthetic routes typically include the reaction of guanidine derivatives with dimethylaminoethyl compounds under controlled conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production .
Chemical Reactions Analysis
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Mechanism of Action
The mechanism of action of Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The guanidine functional group plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid can be compared with other guanidine derivatives, such as:
- 1-(2-(Dimethylamino)ethyl)guanidine
- N,N-Dimethylguanidine
- 1-(2-Aminoethyl)guanidine
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14N4.H2O4S/c2*1-9(2)4-3-8-5(6)7;1-5(2,3)4/h2*3-4H2,1-2H3,(H4,6,7,8);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRMBNJABXHXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C(N)N.CN(C)CCN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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